molecular formula C34H42N2O4 B1602880 Belladonnine, beta- CAS No. 6696-63-5

Belladonnine, beta-

Cat. No.: B1602880
CAS No.: 6696-63-5
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-SMQSVUFBSA-N
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Description

Belladonnine, beta- is a member of the class of tropane alkaloids. . This compound is known for its complex structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Belladonnine, beta- can be synthesized through the cyclization of apoatropine. The process involves the formation of a dimer of atropic acid and belladonnic acid, followed by cyclization with N-methyl tropine . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Belladonnine, beta- often involves the extraction from natural sources, such as the Atropa belladonna plant. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound . Advanced techniques like accelerated solvent extraction coupled with solid-phase extraction can also be employed for efficient extraction .

Chemical Reactions Analysis

Types of Reactions: Belladonnine, beta- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of Belladonnine, beta-.

    Reduction: Reduction reactions can convert Belladonnine, beta- to its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the tropane ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Belladonnine, beta- has a wide range of scientific research applications:

Mechanism of Action

Belladonnine, beta- exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. It blocks the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system . This mechanism is similar to other tropane alkaloids, which are known for their anticholinergic effects.

Comparison with Similar Compounds

    Atropine: Another tropane alkaloid found in Atropa belladonna, known for its anticholinergic properties.

    Scopolamine: A tropane alkaloid with similar effects, used to treat motion sickness and postoperative nausea.

    Hyoscyamine: An isomer of atropine, also found in the Solanaceae family, with similar pharmacological effects.

Uniqueness: Belladonnine, beta- is unique due to its specific dimeric structure, which distinguishes it from other tropane alkaloids.

Properties

IUPAC Name

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-SMQSVUFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217161
Record name Belladonnine, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6696-63-5
Record name Belladonnine, beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belladonnine, beta-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELLADONNINE, .BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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